Monobenzyl Phthalate-d4
Description
Contextual Significance of Phthalate (B1215562) Metabolites in Analytical Science
Phthalates, a class of industrial chemicals, are widely used as plasticizers to enhance the flexibility and durability of plastics. accustandard.com They are also found in a variety of consumer products, including cosmetics, personal care items, and food packaging. accustandard.comewg.org Due to their ubiquitous nature and the fact that they are not chemically bound to the materials they are added to, phthalates can be released into the environment, leading to widespread human exposure. nih.gov
In the human body, phthalate diesters are rapidly metabolized to their corresponding monoester metabolites. nih.govcdc.gov These metabolites, rather than the parent compounds, are considered more reliable biomarkers for assessing human exposure. mdpi.comepa.gov This is because the parent phthalates are prone to contamination during sample collection and analysis, while their metabolites are more stable and less likely to be present as environmental contaminants. mdpi.com The analysis of these metabolites in biological matrices, such as urine, is a critical component of biomonitoring studies that aim to understand the extent of human exposure to phthalates. cdc.govepa.govtandfonline.com
Rationale for Deuterated Analogues in Quantitative Analysis
Quantitative analysis of trace-level compounds in complex matrices like urine or blood requires highly accurate and precise methods. Isotope dilution mass spectrometry (IDMS) is a gold standard technique for this purpose. frontiersin.org This method involves the use of a stable isotope-labeled version of the analyte of interest as an internal standard.
Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612) (a stable isotope of hydrogen), are ideal internal standards for several reasons:
Chemical and Physical Similarity: Deuterated compounds have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss during these steps.
Mass Difference: The key difference lies in their molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise quantification.
Minimizing Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. cdc.gov Because the deuterated internal standard is affected by the matrix in the same way as the native analyte, its use helps to correct for these interferences, leading to more accurate results. nih.gov
Definition and Structural Characteristics of Monobenzyl Phthalate-d4
This compound is the deuterium-labeled form of Monobenzyl Phthalate (MBzP). medchemexpress.combioscience.co.uk MBzP is a primary metabolite of the plasticizer Butyl Benzyl (B1604629) Phthalate (BBP). nih.govepa.gov this compound is specifically designed for use as an internal standard in the quantitative analysis of MBzP. medchemexpress.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₈D₄O₄ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White to Off-White Solid |
| CAS Number | 478954-83-5 |
| Synonyms | 2-((Benzyloxy)carbonyl)benzoic acid-d4, 2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid |
Source: bioscience.co.ukcymitquimica.comlgcstandards.com
The "d4" in this compound signifies that four hydrogen atoms in the molecule have been replaced with deuterium atoms. cymitquimica.com Specifically, the deuterium atoms are located on the phthalate ring at positions 3, 4, 5, and 6. cymitquimica.comlgcstandards.com This strategic placement on the stable aromatic ring minimizes the risk of deuterium-hydrogen exchange during analytical procedures, ensuring the isotopic purity of the standard. The synthesis is typically achieved by reacting phthalic anhydride-d4 with benzyl alcohol.
The primary and most crucial role of this compound is to serve as a stable isotope-labeled internal standard in analytical methods, particularly those employing mass spectrometry. medchemexpress.com Its application is fundamental in biomonitoring and environmental studies for the accurate quantification of its non-labeled counterpart, Monobenzyl Phthalate. isotope.com
In practice, a known amount of this compound is added to a sample (e.g., urine) at the beginning of the analytical process. nih.gov The sample then undergoes extraction, cleanup, and analysis, typically by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). cdc.gov The mass spectrometer detects both the native MBzP and the deuterated internal standard. By comparing the signal intensity of the native analyte to that of the known quantity of the internal standard, a precise and accurate concentration of MBzP in the original sample can be determined. cdc.gov This isotope dilution technique corrects for variations in sample preparation and instrumental response, ensuring high-quality data in human exposure assessment studies. nih.govcdc.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIUQUXDNHBFR-DOGSKSIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858128 | |
| Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478954-83-5 | |
| Record name | 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Isotopic Incorporation of Monobenzyl Phthalate D4
Chemical Synthesis Pathways for Monobenzyl Phthalate (B1215562) Precursors
The synthesis of Monobenzyl Phthalate-d4, where the deuterium (B1214612) atoms are located on the phthalate aromatic ring, relies on the esterification of isotopically labeled precursors. The primary starting materials are Phthalic Anhydride-d4 and Benzyl (B1604629) Alcohol.
The foundational reaction for producing the non-deuterated monoester is the straightforward reaction of phthalic anhydride (B1165640) with an alcohol. wikipedia.org For the synthesis of this compound, this involves the reaction of Phthalic Anhydride-d4 with Benzyl Alcohol. researchgate.net
Precursor Synthesis:
Phthalic Anhydride-d4: This key labeled precursor contains four deuterium atoms on the aromatic ring. medchemexpress.com It is a stable, commercially available compound that serves as the foundation for building the deuterated phthalate moiety. medchemexpress.comchemicalbook.comatamanchemicals.com The synthesis of its non-deuterated counterpart typically involves the catalytic oxidation of ortho-xylene or naphthalene. wikipedia.orgatamanchemicals.com
Benzyl Alcohol: This common aromatic alcohol serves as the second precursor. In this specific synthesis, the non-deuterated form is used, as the isotopic label is desired on the phthalate portion of the final molecule.
The reaction proceeds via the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the monoester. wikipedia.orgasianpubs.org
| Precursor | Chemical Formula | Role in Synthesis |
|---|---|---|
| Phthalic Anhydride-d4 | C₈D₄O₃ | Provides the deuterated aromatic ring (phthalate moiety). medchemexpress.com |
| Benzyl Alcohol | C₇H₈O | Provides the benzyl ester group. |
Deuteration Methodologies for Phthalate Derivatives
The introduction of deuterium into phthalate derivatives can be achieved through two primary strategies: synthesis from labeled precursors or direct hydrogen-deuterium (H-D) exchange on an existing molecule.
Late-stage direct H-D exchange is an alternative that avoids the need for pre-labeled starting materials. x-chemrx.com This method often employs a catalyst, such as platinum or palladium on carbon (Pt/C or Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.net However, controlling the specific position of the deuterium label can be challenging with this method. acs.org
Incorporation of Deuterium into the Benzene (B151609) Ring
For this compound, the most effective and specific method for incorporating deuterium into the benzene ring is through the use of a pre-labeled precursor. The synthesis relies on the esterification reaction between Phthalic Anhydride-d4 and Benzyl Alcohol. This approach ensures that the four deuterium atoms are selectively positioned on the aromatic ring of the phthalate structure. pharmaffiliates.com
This site-specific labeling is critical for its application as an internal standard in mass spectrometry, as it provides a stable isotopic signature that is not easily lost during metabolic processes and ensures a distinct mass shift for accurate quantification. acs.org
Alternative direct H-D exchange methods on aromatic compounds have been developed using various catalysts, including those based on platinum, rhodium, iron, and molybdenum. researchgate.netresearchgate.netacs.orgoup.com These methods use sources like D₂O or benzene-d6 (B120219) and can be promoted by thermal or microwave conditions. researchgate.netacs.org While effective for general aromatic deuteration, achieving the specific and complete d4-labeling required for a high-purity standard without affecting other parts of the molecule can be less straightforward than synthesis from a labeled precursor.
Optimization of Deuterium Exchange and Yield
Optimizing the synthesis of this compound focuses on maximizing the reaction yield and ensuring high isotopic incorporation.
Esterification Yield: The formation of monoesters from the reaction of phthalic anhydride with alcohols is typically a high-yield process. wikipedia.orgasianpubs.org Studies on the esterification of phthalic anhydride with various alcohols, including benzyl alcohol, have shown that the reaction proceeds efficiently. researchgate.net
Direct Exchange Optimization: In direct H-D exchange reactions, parameters such as catalyst choice, temperature, and reaction time are critical for optimization. For example, studies have shown that platinum catalysts often exhibit high selectivity for deuteration at aromatic positions. researchgate.net Continuous-flow reactor systems can also enhance efficiency and control over deuteration reactions, leading to high yields and deuterium incorporation in short reaction times. oup.comthalesnano.com Changing from protic to aprotic solvents can also increase deuterium incorporation significantly. thalesnano.com
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Catalyst | Determines selectivity and efficiency of H-D exchange. acs.orgresearchgate.net | Pt/C often shows high selectivity for aromatic positions. researchgate.net |
| Solvent | Can influence the degree of deuterium incorporation. | Changing from methanol (B129727) to ethyl acetate (B1210297) increased deuterium incorporation from 30% to 70% in one study. thalesnano.com |
| Temperature | Affects reaction rate and can influence selectivity. | Optimizing temperature can lead to higher exchange yields. nih.gov |
| Reaction Time | Must be sufficient for complete exchange without promoting side reactions. | Excess reaction time can lead to side product formation. nih.gov |
Characterization of this compound Isotopic Purity
The utility of this compound as an internal standard is entirely dependent on its high isotopic and chemical purity. Several analytical techniques are employed to verify its structure and determine the degree of deuterium incorporation. rsc.org
Mass Spectrometry (MS): This is a primary technique for confirming deuteration. nih.gov Often coupled with Gas Chromatography (GC-MS), it verifies the increase in molecular weight due to the deuterium atoms. nih.govnih.govoiv.int The mass spectrum will show a molecular ion peak corresponding to the d4-labeled compound (e.g., m/z 260.28 for this compound). pharmaffiliates.com The absence or minimal presence of the non-deuterated compound (m/z 256.25) is confirmed. pharmaffiliates.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the exact location of the deuterium labels and assessing isotopic purity. rsc.orggoogle.com In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phthalate aromatic ring should be absent, while the signals for the benzyl group protons and the carboxylic acid proton remain. The isotopic purity can be calculated by comparing the integration of relevant peaks. google.com
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to confirm the identity of the compound by comparing its spectrum to that of the non-deuterated standard. pharmaffiliates.com
The isotopic purity of commercially available deuterated standards is typically high, often exceeding 98 atom % D, which is essential for accurate quantitative analysis. rsc.org
| Technique | Information Provided | Key Finding for this compound |
|---|---|---|
| GC-MS | Confirms molecular weight and chemical purity. nih.govjst.go.jp | Detects mass shift due to four deuterium atoms. |
| NMR | Confirms structure, location of labels, and isotopic purity. rsc.orggoogle.com | Absence of proton signals from the deuterated aromatic ring. |
| HPLC | Determines chemical purity. | Assesses the percentage of the main compound versus impurities. |
| IR | Confirms functional groups and structural identity. pharmaffiliates.com | Vibrational modes are consistent with the expected structure. |
Advanced Analytical Methodologies for Monobenzyl Phthalate D4 and Its Applications
Sample Preparation and Extraction Techniques in Complex Matrices
The initial and most critical stage in the analysis of MBzP-d4 involves its extraction from the sample matrix. The choice of technique is dictated by the nature of the sample, the concentration of the analyte, and the desired level of purity.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the isolation of phthalates from aqueous samples. europa.euexplorationpub.commdpi.com This method involves the partitioning of the analyte between two immiscible liquid phases. For non-fatty liquid samples such as water and soft drinks, LLE with non-polar organic solvents like n-hexane, n-heptane, or isooctane (B107328) is often sufficient, sometimes requiring no further cleanup. europa.eu However, traditional LLE can be solvent and time-intensive. chromatographyonline.com To enhance efficiency, variations such as air-assisted liquid-liquid extraction (AALLE) have been developed, which uses less organic solvent and creates fine droplets to increase the surface area for extraction. nih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) has emerged as a preferred method for the cleanup and preconcentration of phthalate (B1215562) metabolites from complex biological matrices like urine, meconium, and semen. acs.orgresearchgate.netnih.govmdpi.com This technique offers several advantages over LLE, including higher sample throughput, reduced solvent consumption, and improved reproducibility, often facilitated by automation. researchgate.net
SPE protocols typically involve conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. nih.gov For the simultaneous analysis of multiple phthalate metabolites, including MBzP, and other compounds like bisphenol-A (BPA), optimizing the SPE protocol is crucial. nih.gov This includes acidifying the sample to ensure the analytes are in their unionized form, thereby increasing extraction efficiency. nih.gov A common challenge is preventing the loss of more polar metabolites during the wash step. nih.gov Researchers have developed automated off-line SPE coupled with on-line SPE and isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to effectively remove interfering proteins and biomolecules. acs.orgnih.gov
A study focusing on the simultaneous determination of five phthalate monoester metabolites and BPA in human urine utilized an automated off-line SPE method. The limit of quantification for MBzP was found to be 0.3 ng/ml. nih.gov Another study using automated SPE for fifteen phthalate metabolites in urine also demonstrated the efficiency and increased throughput of this approach. researchgate.net
Table 1: Comparison of SPE Protocols for Phthalate Metabolite Analysis
| Feature | Automated Off-line/On-line SPE acs.orgnih.gov | Automated Off-line SPE nih.gov |
|---|---|---|
| Matrices | Meconium, Semen | Human Urine |
| Analytes | Phthalate Metabolites | 5 Phthalate Monoesters, BPA |
| Key Advantage | Removes interfering proteins and biomolecules | Simultaneous analysis of different compound classes |
| MBzP LOQ | Not specified | 0.3 ng/ml |
| Recovery | 65-99% (semen), 67-103% (meconium) | Not specified |
| Precision (RSD) | 3.2-19.1% (intraday), 3.9-18.6% (interday) | Within 15% |
Microextraction Techniques (e.g., Air-Assisted Dispersive Liquid-Liquid Microextraction)
In recent years, microextraction techniques have gained prominence as they are simple, rapid, and consume minimal amounts of organic solvents. brjac.com.brresearchgate.net Air-assisted dispersive liquid-liquid microextraction (AAm-DLLME) is a notable example that has been successfully applied to the extraction of phthalate monoesters from human urine. brjac.com.brresearchgate.net
In AAm-DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. brjac.com.br The subsequent suction and injection of the mixture using a syringe creates a cloudy solution, maximizing the contact area between the two phases and facilitating rapid extraction. nih.govbrjac.com.br This method has been shown to have low limits of detection (0.01 to 0.05 ng mL-1) and good recoveries (90% to 110%). researchgate.net One study developed a fast and sensitive method using AAm-DLLME to determine 15 phthalate monoesters in human urine, highlighting its suitability for biomonitoring. brjac.com.br
Enzymatic Hydrolysis for Glucuronidated Conjugates
In the human body, phthalate metabolites are often conjugated with glucuronic acid to facilitate their excretion. mdpi.comnih.gov To measure the total concentration of these metabolites, a deconjugation step is necessary prior to extraction. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. mdpi.comnih.govcdc.gov
The process involves incubating the sample (e.g., urine) with β-glucuronidase, often from E. coli, at a controlled temperature and pH. brjac.com.brnih.gov For instance, a common procedure involves incubation at 37°C for a period ranging from 90 minutes to 3 hours. brjac.com.brnih.govchromatographyonline.com Following hydrolysis, the now free metabolites can be extracted using techniques like SPE or LLE. mdpi.comcdc.gov It is important to note that the efficiency of this enzymatic step can be monitored, for example, by using 4-methyl umbelliferyl glucuronide. cdc.gov
Considerations for Phthalate Contamination Control in Sample Handling
A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in the laboratory environment, which can lead to sample contamination and inaccurate results. cdc.govepa.govbio-conferences.org Phthalates are commonly found in plastics, solvents, glassware, and even laboratory air. europa.eubio-conferences.org
Strict contamination control measures are therefore essential. This includes:
Avoiding Plastics: The use of plastic materials, especially PVC, should be minimized or completely avoided during sample collection, storage, and preparation. europa.eubio-conferences.org Glassware with phthalate-free caps (B75204) is recommended. bio-conferences.org
Solvent and Reagent Purity: Solvents and reagents must be of high purity and routinely checked for phthalate contamination by running laboratory reagent blanks. epa.gov Purification of solvents by distillation in all-glass systems may be necessary. epa.gov
Laboratory Environment: The laboratory itself can be a source of contamination from flooring, cables, and airborne particulates. europa.eu
Blank Subtraction: It is necessary to process and analyze blank samples alongside the actual samples to determine the background level of contamination, which can then be subtracted from the results. bio-conferences.org
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate MBzP-d4 from other compounds before detection. The most common methods are gas chromatography (GC) and liquid chromatography (LC), typically coupled with mass spectrometry (MS). mdpi.comcore.ac.uk
Isotopically labeled standards like MBzP-d4 are crucial for accurate quantification using isotope dilution mass spectrometry. acs.orgnih.gov They co-elute with their non-labeled counterparts and exhibit similar chemical behavior during sample preparation and analysis, allowing for the correction of matrix effects and variations in instrument response.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of phthalates. chromatographyonline.commdpi.com It offers high sensitivity and specificity, allowing for the detection of contaminants at very low levels. mdpi.com For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) mode is often employed. core.ac.uk
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of phthalate metabolites. researchgate.netmdpi.comnih.govbrjac.com.br LC-MS/MS is especially advantageous for analyzing less volatile and thermally labile compounds. The use of electrospray ionization (ESI) in negative mode is common for the detection of phthalate monoesters. nih.govbrjac.com.br
Table 2: Chromatographic Techniques for Phthalate Analysis
| Technique | Detector | Key Features |
|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | High sensitivity and specificity; suitable for volatile and semi-volatile compounds. chromatographyonline.commdpi.com |
| Flame Ionization Detection (FID) | Less common than MS for phthalate analysis. europa.eu | |
| Electron Capture Detection (ECD) | Can be prone to interference from other compounds. cdc.gov |
Gas Chromatography (GC) Applications
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of phthalate monoesters, including MBzP. researchgate.net In this context, MBzP-d4 is indispensable as an internal standard to ensure the accuracy and reliability of quantitative measurements. The use of a deuterated standard like MBzP-d4 helps to correct for variations in sample preparation and instrumental response.
GC-based methods typically involve a derivatization step, such as methylation with diazomethane, to convert the phthalate monoesters into their more volatile methyl ester derivatives before analysis. researchgate.net This is followed by purification, often using a Florisil column, prior to GC-MS analysis. researchgate.net Straightforward GC/MS methods can yield a single chromatographic peak for individual phthalate compounds. accustandard.com
The selection of appropriate internal standards is critical for accurate quantification. Isotopically labeled standards, such as d4-diethyl phthalate and d4-di-n-butyl phthalate, are often used alongside MBzP-d4 to correct for matrix effects and potential variations during the analytical process. food.gov.uknih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Diazomethane | researchgate.net |
| Purification | Florisil column | researchgate.net |
| Internal Standards | d4-diethyl phthalate, d4-di-n-butyl phthalate | food.gov.uknih.gov |
Liquid Chromatography (LC) System Optimization
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the determination of phthalate metabolites, including MBzP, in various biological and environmental samples. researchgate.netnih.gov The use of MBzP-d4 as an internal standard is essential for compensating for matrix effects and ensuring accurate quantification. sci-hub.se
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, sensitivity, and faster analysis times. UPLC-MS/MS methods have been successfully developed and validated for the simultaneous determination of BBP and its metabolites, MBzP and monobutyl phthalate (MBuP), in various biological matrices. researchgate.net These methods often utilize a C18 column for chromatographic separation. researchgate.net
A typical UPLC-MS/MS method for phthalate metabolites involves a gradient elution program and detection in the negative ion mode using electrospray ionization (ESI). researchgate.netnih.gov The method can be validated for linearity, precision, accuracy, and recovery, with low limits of quantification (LLOQ) achievable for MBzP in different tissues. researchgate.net
Reversed-phase chromatography is the most common separation mode for phthalate analysis. C18 (octadecylsilane or ODS) columns are widely employed due to their hydrophobicity, which allows for effective retention and separation of phthalate esters. researchgate.netgovst.edu Other reversed-phase stationary phases, such as phenyl and amide-type columns, have also been investigated to understand their retention behavior with phthalate metabolites. researchgate.net The choice of column chemistry can influence the selectivity and resolution of the separation. Several reversed-phase columns, including the Agilent Poroshell, have been utilized in these analyses. sci-hub.se
The composition of the mobile phase is a critical parameter in LC that dictates the retention and elution of analytes. For the analysis of phthalates, a mixture of an aqueous solvent (often water with additives like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. researchgate.netcsic.es
Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to achieve optimal separation of a wide range of phthalate metabolites with varying polarities. researchgate.netnih.govuspnf.com A well-designed gradient program can significantly reduce analysis time while maintaining good chromatographic resolution. For instance, a gradient can start with a lower percentage of the organic phase, which is then ramped up to elute the more strongly retained compounds. nih.govuspnf.com
While gradient elution is common, isocratic elution, where the mobile phase composition remains constant throughout the run, can also be utilized for the analysis of specific phthalates. An isocratic method using a mobile phase of methanol (B129727) and water (75:25 v/v) has been reported for the determination of certain dialkyl phthalates. govst.edu Isocratic elution can be simpler to implement and may be suitable when analyzing a limited number of compounds with similar properties. govst.eduunito.it
The retention of phthalate metabolites on different stationary phases is governed by various interactions. On ODS (C18) and phenyl columns, the primary retention mechanism is hydrophobic (reversed-phase) interaction between the nonpolar part of the analytes and the stationary phase. researchgate.net
Interestingly, amide-type stationary phases can exhibit a dual retention mechanism. researchgate.net Depending on the mobile phase composition, both hydrophobic and hydrophilic interactions can occur, leading to a characteristic U-shaped retention behavior when plotting the logarithm of the retention factor against the organic solvent fraction. researchgate.net This dual nature provides greater flexibility in method development, allowing for the optimization of separations by adjusting the mobile phase pH and organic modifier content. researchgate.net
| Stationary Phase | Primary Retention Mechanism | Key Characteristics | Reference |
|---|---|---|---|
| ODS (C18) | Hydrophobic | Widely used, effective for nonpolar compounds. | govst.eduresearchgate.net |
| Phenyl | Hydrophobic and π-π interactions | Offers alternative selectivity to ODS. | researchgate.net |
| Amide | Hydrophobic and Hydrophilic | Dual retention mechanism provides greater method development flexibility. | researchgate.net |
Isocratic Elution Strategies
Mass Spectrometric Detection and Quantification Strategies
The quantification of trace levels of phthalate metabolites from complex biological and environmental matrices demands sophisticated analytical approaches. Mass spectrometry (MS), coupled with chromatographic separation, is the cornerstone of modern analytical methods for these compounds. For Monobenzyl Phthalate-d4, its utility as an internal standard is realized through several key mass spectrometric techniques that ensure accuracy and reliability.
Electrospray Ionization (ESI) Principles and Optimization
Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for polar and moderately non-polar compounds like phthalate metabolites, transferring them from the liquid phase to the gas phase as ions with minimal fragmentation. researchgate.netnih.gov The process involves applying a high voltage to a liquid passing through a capillary, which disperses it into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and directed into the mass spectrometer for analysis.
Optimization of ESI parameters is crucial for maximizing the signal intensity of MBzP-d4 and its corresponding analyte, MBzP. Key parameters that are typically fine-tuned include the electrospray voltage (or capillary voltage), source temperature, and the flow rates of nebulizing and drying gases. cdc.gov For instance, in the analysis of a similar deuterated phthalate metabolite, monobutyl phthalate-d4, an ion spray voltage of -3,700 V and a source temperature of 600°C were utilized, demonstrating the high-energy conditions sometimes required for optimal ionization.
For the analysis of phthalate monoesters, including MBzP and its deuterated standard, ESI is most effective when operated in negative ion mode. uantwerpen.be In this mode, the instrument is set to detect negatively charged ions. Phthalate monoesters, possessing a carboxylic acid group, readily lose a proton to form a deprotonated molecule, represented as [M-H]⁻. food.gov.uk This process is highly efficient for these compounds, resulting in a strong and stable signal corresponding to the molecular ion, which is essential for both quantification and identification. The use of negative ion mode enhances sensitivity and provides the basis for highly selective detection methods like Multiple Reaction Monitoring. uantwerpen.becdc.gov
Multiple Reaction Monitoring (MRM) Transition Selection and Optimization
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and selective quantitative technique performed on tandem mass spectrometers (e.g., triple quadrupole). acs.orgresearchgate.net The first quadrupole (Q1) is set to isolate a specific ion, known as the precursor ion, which for MBzP-d4 is its deprotonated molecular ion [M-H]⁻. This isolated ion is then fragmented in a collision cell (Q2) using an inert gas. The third quadrupole (Q3) is set to monitor a specific, characteristic fragment ion, known as the product ion. uantwerpen.be This two-stage mass filtering significantly reduces background noise and chemical interference, allowing for precise quantification even at very low concentrations.
The selection of the MRM transition (precursor ion → product ion) is compound-specific. For a given analyte and its isotopically labeled standard, the precursor ions will differ by the mass of the isotopes (e.g., 4 Da for a d4-labeled standard), but they often produce product ions that are structurally related. The optimization process involves infusing a standard solution of the compound and systematically varying the collision energy (CE) to find the voltage that produces the most abundant and stable product ion signal. unimi.it This ensures maximum sensitivity for the analysis.
While specific MRM transitions for MBzP-d4 are established in validated laboratory methods, published data often provides transitions for the non-labeled analyte or structurally similar compounds. For example, a method for Monobutyl Phthalate-d4 (MBP-d4) used a transition of m/z 225 → 81 with an optimized collision energy of -26 V. For Monobenzyl Phthalate (MBzP), a precursor ion of m/z 255 would be expected.
Table 1: Example MRM Parameters for Phthalate Metabolites This table is illustrative of typical parameters used in phthalate analysis. Specific values for MBzP-d4 are determined during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Citation |
|---|---|---|---|---|
| Monobutyl Phthalate (MBP) | 221 | 77 | -26 | |
| Monobutyl Phthalate-d4 (MBP-d4) | 225 | 81 | -26 | |
| Monoethyl Phthalate (MEP) | 193 | 77 | 25 |
Quadrupole-Time-of-Flight (Q-ToF) and Orbitrap Mass Spectrometry for High-Resolution Analysis
High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Time-of-Flight (Q-ToF) and Orbitrap systems, offer an alternative and powerful approach for the analysis of MBzP-d4. Unlike nominal mass instruments like triple quadrupoles, HRMS instruments provide highly accurate mass measurements (typically to within 5 ppm). This allows for the determination of an analyte's elemental composition, providing a much higher degree of confidence in its identification.
In the context of analyzing MBzP-d4, an Orbitrap or Q-ToF instrument can be used for both targeted quantification and non-targeted screening. In targeted mode, the instrument focuses on the accurate mass of the MBzP-d4 ion, effectively filtering out interferences that might have a similar nominal mass but a different elemental formula. In non-targeted screening, the instrument collects full-scan HRMS data, which can be retrospectively analyzed to identify a wide range of compounds without prior selection of specific ions. For example, the analysis of phthalates in milk products has been successfully carried out using an ESI-Quadrupole-Orbitrap HRMS system.
Selected Ion Monitoring (SIM) Mode Applications
Selected Ion Monitoring (SIM) is a sensitive quantitative technique typically performed on single quadrupole mass spectrometers, often coupled with gas chromatography (GC-MS). In SIM mode, instead of scanning a full range of masses, the mass spectrometer is instructed to "sit" and monitor only a few specific mass-to-charge ratios (m/z) corresponding to the ions of interest.
For MBzP-d4, a GC-MS method operating in SIM mode would monitor the m/z of its characteristic ions. By focusing the instrument's duty cycle on just these ions, the signal-to-noise ratio is dramatically improved compared to a full scan, leading to lower limits of detection. This approach is highly effective for quantifying known target compounds in complex mixtures when the high selectivity of tandem MS (MRM) is not required, or when using GC-based separation.
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and one of the most accurate approaches for quantitative analysis. The fundamental principle of IDMS relies on the use of a stable, isotopically labeled version of the analyte as an internal standard, such as using MBzP-d4 for the quantification of MBzP. acs.orgresearchgate.net
The procedure involves adding a precisely known amount of the isotopically labeled standard (e.g., MBzP-d4) to the sample before any extraction or cleanup steps. uantwerpen.be The labeled standard is chemically identical to the native analyte and will therefore behave in the same way during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the labeled standard.
During mass spectrometric analysis, the instrument measures the ratio of the signal response of the native analyte (MBzP) to the isotopically labeled standard (MBzP-d4). Because the amount of standard added was known, this measured ratio allows for a highly accurate calculation of the unknown concentration of the native analyte in the original sample. This method effectively corrects for variations in sample matrix effects, extraction recovery, and instrument response, leading to robust and reliable quantification.
Data Acquisition and Processing Software Considerations
The accurate quantification of analytes using this compound as an internal standard relies on sophisticated data acquisition and processing software integrated with modern analytical instrumentation, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.
Specialized software is responsible for controlling the LC and MS instruments, setting up analytical methods, and acquiring raw data. Following data acquisition, the software processes the information to identify and quantify the target analytes. This involves peak integration, based on specific precursor-to-product ion transitions and chromatographic retention times, and the calculation of concentration based on the ratio of the native analyte's response to that of the deuterated internal standard, like MBzP-d4.
Several commercial software packages are prominent in this field. Xcalibur software, from Thermo Scientific, is frequently cited for controlling LC-MS/MS systems and for both data acquisition and subsequent analysis. cdc.govcdc.gov Similarly, Analyst software from AB SCIEX is used for data acquisition and processing on their API 4000 LC-MS/MS systems. dphen1.com For further statistical analysis and data visualization after initial processing, software such as SPSS and GraphPad Prism are often utilized to assess method performance and interpret results. brjac.com.br
Method Validation and Performance Characteristics
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For methods utilizing this compound as an internal standard, validation ensures the reliability, accuracy, and precision of the reported concentrations of target phthalate metabolites.
Linearity Assessment and Calibration Curve Construction
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. Calibration curves are constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
In studies using MBzP-d4 or other deuterated phthalate standards, excellent linearity is consistently reported. For instance, methods for analyzing phthalate metabolites in biological samples like plasma and urine, or in environmental samples like wastewater, typically achieve high correlation coefficients. brjac.com.brnih.gov
Table 1: Examples of Linearity in Methods Utilizing Deuterated Phthalate Standards
| Matrix | Analyte(s) | Concentration Range | Correlation Coefficient (r or r²) | Source(s) |
|---|---|---|---|---|
| Rat Plasma | Monobutyl Phthalate | 25–5,000 ng/mL | r ≥ 0.99 | nih.gov |
| Human Urine | Phthalate Monoesters | 1.00–20.0 ng/mL | r > 0.99 | brjac.com.br |
| Urine | Phthalate Metabolites | Three orders of magnitude | R² > 0.98 | cdc.gov |
| Acetonitrile | Monobenzyl Phthalate | Not specified | r² = 0.9995 | food.gov.uk |
These high correlation coefficients confirm that the use of an isotopic internal standard like this compound effectively supports a linear relationship suitable for quantification across a wide range of concentrations.
Limits of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial for determining the sensitivity of an analytical method. In human biomonitoring and environmental analysis, low limits are essential for detecting trace levels of phthalate exposure.
The use of isotope dilution with standards like MBzP-d4 enhances signal-to-noise ratios, contributing to low detection and quantification limits.
Table 2: Reported LOD and LOQ Values in Phthalate Analysis
| Matrix | Analyte(s) | LOD | LOQ/LLOQ | Source(s) |
|---|---|---|---|---|
| Rat Plasma | Monobutyl Phthalate | 6.9 ng/mL | 25.0 ng/mL | nih.gov |
| Pup Homogenate | Monobutyl Phthalate | 9.4 ng/g | 50.0 ng/g | nih.gov |
| Human Urine | Phthalate Metabolites | 3.0–7.6 µg/L | 10–25 µg/L | researchgate.net |
| Human Urine | Phthalate Metabolites | Not specified | 0.5 µg/L | researchgate.net |
| Human Urine | Phthalate Metabolites | Not specified | 0.02–1 µg/L | unimi.it |
LLOQ: Lower Limit of Quantification; MQL: Method Quantitation Limit
Accuracy Evaluation through Recovery Studies
Accuracy refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix (e.g., clean urine or water) and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. The use of an internal standard like MBzP-d4 is designed to correct for losses during sample preparation, thereby improving accuracy.
Table 3: Accuracy and Recovery Data from Various Studies
| Matrix | Analyte(s) | Spiked Concentration(s) | Accuracy/Recovery Range | Source(s) |
|---|---|---|---|---|
| Rat Plasma & Pup Homogenate | Monobutyl Phthalate | Various QC levels | > 92% (Absolute Recovery) | nih.gov |
| Synthetic Urine | Phthalate Monoesters | 1.0, 10.0, 20.0 ng/mL | 97–111% | brjac.com.br |
| Urine | Phthalate Metabolites | Not specified | 97–104% | researchgate.net |
| Urine | Phthalate Metabolites | Not specified | 83–120% | researchgate.net |
| Urine (Standard Reference Material) | Phthalate Metabolites | Not specified | 74.3–117.5% | unimi.it |
The results consistently show high recovery rates, often near 100%, demonstrating that methods using isotopic internal standards are highly accurate for quantifying phthalate metabolites.
Precision Assessment (Intra-day and Inter-day Variability)
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is assessed by analyzing samples on the same day, while inter-day precision is determined by analyzing them on different days. Good precision is essential for ensuring the reproducibility and reliability of the analytical method.
Table 4: Summary of Precision Data
| Matrix | Precision Type | Measurement Parameter | Value Range | Source(s) |
|---|---|---|---|---|
| Rat Plasma & Pup Homogenate | Intra- & Inter-day | %RSD | ≤ 10.1% | nih.gov |
| Synthetic Urine | Intra-day | %RSD | 1–14% | brjac.com.br |
| Synthetic Urine | Inter-day | %RSD | 2–13% | brjac.com.br |
| Urine | Intra-day | %RSD | ≤ 13.6% | researchgate.net |
| Urine | Inter-day | %RSD | ≤ 15.6% | researchgate.net |
| Urine | Intra-day (n=10) | %CV | 2–3% (did not exceed 5%) | researchgate.net |
| Human Urine | Not specified | %RSD | < 10% | unimi.it |
The low RSD values reported across different studies and matrices indicate that the methods provide high precision, a key attribute for reliable biomonitoring and environmental assessment.
Selectivity and Matrix Effects Evaluation
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other contaminants. researchgate.net In mass spectrometry, selectivity is achieved by monitoring specific precursor-to-product ion transitions.
Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix (e.g., salts, lipids in urine or plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. The primary role of a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects. unimi.it Since the internal standard has nearly identical chemical properties and retention time to the native analyte, it is affected by matrix interferences in the same way. By using the ratio of the analyte signal to the internal standard signal, the variability caused by these effects is effectively normalized.
Studies confirm that the use of deuterated internal standards is suitable for correcting matrix effects. unimi.it In some cases where a specific deuterated analog is not available for every analyte, one that is structurally similar or has a close retention time, such as MBzP-d4, may be used to correct for other phthalate metabolites. acs.org The absence of signal interference in blank samples is also verified to ensure method selectivity. nih.govresearchgate.net
Robustness and Stability Studies of Analytical Methods
The reliability of analytical methods is paramount for accurate quantification. Robustness and stability are key parameters assessed during method validation.
Method Robustness: Analytical methods are tested for their capacity to remain unaffected by small, deliberate variations in method parameters. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying phthalate metabolites, including MBzP, demonstrated robustness by yielding consistent results despite minor changes in mobile phase composition and flow rate. cdc.gov The precision and accuracy of such methods often fall well within the acceptable 15% range, highlighting their reliability for routine analysis. cdc.gov
Analyte Stability: The stability of MBzP and its deuterated internal standard, MBzP-d4, is crucial for preventing inaccurate measurements. Studies have investigated the stability of phthalate metabolites under various storage conditions. For example, one study found that MBzP was one of the only phthalate monoesters formed from the degradation of its parent diester in wastewater, though at very low percentages. acs.org Another study demonstrated the stability of phthalate metabolite extracts for approximately six days at both ambient and refrigerated temperatures. nih.gov Freeze-thaw stability has also been confirmed, with concentrations remaining within 82.5–99.9% of the initial values after three cycles. nih.gov These findings ensure that samples can be handled and stored under typical laboratory conditions without significant degradation affecting the analytical outcome.
Comparison with Established Analytical Methods
The primary analytical techniques for the detection and quantification of MBzP and its deuterated standard are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Historically, GC-MS was a common method for analyzing phthalate metabolites. nih.gov However, LC-MS/MS has become the preferred method due to its higher sensitivity, specificity, and reduced need for sample derivatization. cdc.gov LC-MS/MS methods, often coupled with on-line solid-phase extraction (SPE), allow for the simultaneous quantification of multiple phthalate metabolites from a single, small-volume sample. cdc.govresearchgate.net
The use of isotopically labeled internal standards like MBzP-d4 is a significant advantage of MS-based methods. These standards co-elute with the target analyte and experience similar ionization effects in the mass spectrometer, effectively correcting for matrix effects and variations in instrument response. This isotope dilution technique leads to higher accuracy and precision compared to methods relying on external calibration or other types of internal standards. For example, the use of deuterated phthalates has been reported to reduce inter-laboratory variability by 15–20%.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Often requires derivatization to increase volatility. | Minimal sample preparation, often direct injection after dilution or extraction. researchgate.net |
| Sensitivity | Generally less sensitive than LC-MS/MS for these analytes. nih.gov | High sensitivity, allowing for detection at low ng/mL levels. cdc.govresearchgate.net |
| Specificity | Good specificity, but can have interference from matrix components. | Excellent specificity due to precursor-to-product ion transitions (MRM). nih.gov |
| Throughput | Can be lower due to longer run times and sample preparation. | Higher throughput, especially with automated systems like on-line SPE. researchgate.net |
| Internal Standards | Can use various internal standards. | Ideally suited for isotope-labeled internal standards like MBzP-d4 for maximum accuracy. |
Application of this compound in Quantitative Research
The primary application of MBzP-d4 is as an internal standard in quantitative research to ensure the accuracy and reliability of measurements of its non-deuterated counterpart, MBzP.
Utilization as an Internal Standard in Biomonitoring Studies
Human biomonitoring studies assess the extent of human exposure to environmental chemicals by measuring the chemicals or their metabolites in biological samples like urine, blood, and plasma. canada.ca MBzP-d4 is crucial in these studies for the accurate quantification of MBzP, a biomarker for exposure to the parent compound, Benzyl (B1604629) Butyl Phthalate (BBP). cas.cztandfonline.com
Analytical Methodologies in Animal Biological Matrices (e.g., Rat Plasma, Amniotic Fluid, Tissue Homogenates)
In toxicological studies using animal models, MBzP-d4 is used to quantify MBzP in various biological matrices. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to measure monobutyl phthalate (MBP) in rat plasma, amniotic fluid, and pup homogenates, using the corresponding deuterated standard (MBP-d4). nih.gov A similar approach is applied for MBzP, where MBzP-d4 serves as the internal standard. nih.gov The sample preparation typically involves protein precipitation, followed by analysis. nih.gov The use of MBzP-d4 allows for the correction of matrix effects, which can be significant in complex biological samples like tissue homogenates.
Methodologies for Phthalate Metabolite Quantification in Environmental Matrices (e.g., Water, Soil, Foodstuffs)
MBzP-d4 is also essential for quantifying phthalate metabolites in environmental samples to assess contamination levels.
Water: Methods for analyzing phthalate metabolites in wastewater have been developed using solid-phase extraction followed by LC-MS/MS. acs.org In these methods, deuterated internal standards, including MBzP-d4, are spiked into the samples to correct for losses during sample preparation and for matrix-induced signal suppression or enhancement during analysis. acs.org
Soil: The analysis of phthalates and their monoesters in soil often involves accelerated solvent extraction (ASE). mdpi.com The use of isotopically labeled standards like MBzP-d4 is critical for achieving accurate quantification in such complex matrices.
Foodstuffs: Studies analyzing phthalates in total diet samples have employed methods capable of detecting both phthalate diesters and their monoesters. food.gov.uk The use of isotope-labeled internal standards is a key component of these methods to ensure data accuracy.
Role in Analytical Method Development for Phthalate Metabolites
The development of new and improved analytical methods for phthalate metabolites heavily relies on the availability of high-purity, isotopically labeled standards like MBzP-d4. unimi.it During method development, MBzP-d4 is used to:
Optimize Extraction Efficiency: By spiking samples with a known amount of MBzP-d4 before extraction, the recovery of the analyte can be accurately determined, allowing for the optimization of extraction parameters.
Assess Matrix Effects: Comparing the response of MBzP-d4 in a pure solvent to its response in a sample extract allows for the quantification of matrix-induced ion suppression or enhancement.
Validate Method Accuracy and Precision: MBzP-d4 is used to prepare calibration curves and quality control samples to assess the linearity, accuracy, and precision of the method. cdc.gov For instance, a robust LC-MS/MS method for five phthalate monoesters, including MBzP, and bisphenol A in human urine was validated using their respective isotope-labeled internal standards. cdc.gov
The following table summarizes key parameters from a validated LC-MS/MS method for phthalate metabolites using isotope dilution.
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Mono-methyl phthalate | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 |
| Mono-ethyl phthalate | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 |
| Monobenzyl phthalate | 0.3 | 4.0 - 10.2 | 3.7 - 9.5 |
| Mono-butyl phthalate | 1 | 4.0 - 10.2 | 3.7 - 9.5 |
| Mono-2-ethylhexyl phthalate | 1 | 4.0 - 10.2 | 3.7 - 9.5 |
| Data adapted from a study on the simultaneous quantification of 5 phthalate monoester metabolites and bisphenol A in human urine. cdc.gov |
Table of Chemical Compounds Mentioned
| Chemical Name | Abbreviation |
| Benzyl Butyl Phthalate | BBP |
| Bisphenol A | BPA |
| Dibenzyl Phthalate-d4 | DBzP-d4 |
| Monobenzyl Phthalate | MBzP |
| This compound | MBzP-d4 |
| Monobutyl phthalate | MBP |
| Monobutyl phthalate-d4 | MBP-d4 |
| Mono-methyl phthalate | MMP |
| Mono-ethyl phthalate | MEP |
| Mono-2-ethylhexyl phthalate | MEHP |
Support for Mechanistic Biotransformation Studies
The study of how chemical compounds are metabolized by living organisms, or biotransformation, is fundamental to toxicology and pharmacology. This compound (MBzP-d4) serves as a critical analytical tool in elucidating the metabolic pathways of its parent compounds, primarily Butyl Benzyl Phthalate (BBP). The incorporation of a stable isotope label (deuterium) allows researchers to trace, identify, and quantify metabolic products with high precision, overcoming significant analytical challenges.
The primary metabolic pathway for phthalate diesters like BBP is initiated by hydrolysis. mdpi.comresearchgate.net This Phase I reaction is catalyzed by nonspecific lipases and esterases, particularly in the intestine and liver, cleaving one of the ester bonds to form the corresponding monoester metabolite. mdpi.comresearchgate.netsfu.ca In the case of BBP, this initial step yields both Monobutyl Phthalate (MBP) and Monobenzyl Phthalate (MBzP). researchgate.net These monoesters are considered the primary bioactive metabolites. nih.gov
The use of deuterated standards is indispensable in these studies. MBzP-d4 functions as an ideal internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgunimi.it Its chemical behavior is nearly identical to the non-labeled MBzP, but its increased mass allows it to be distinguished in a mass spectrometer. This enables accurate quantification by correcting for analyte loss during sample preparation and for matrix effects, which are interferences from the complex biological sample (e.g., urine, plasma, or cell lysates). mdpi.comfrontiersin.org
Furthermore, administering a deuterated parent compound, such as Benzyl Butyl Phthalate-d4 (BBP-d4), allows for unambiguous tracing of its metabolic fate. Any MBzP-d4 detected in a biological system after exposure to BBP-d4 can be definitively identified as a metabolite, eliminating confusion with pre-existing endogenous phthalates or environmental contamination, a common issue in phthalate research. frontiersin.org This approach is crucial for accurately mapping metabolic pathways and understanding reaction kinetics.
The table below summarizes the role of this compound in clarifying the key steps of phthalate biotransformation.
Table 1: Role of this compound in Elucidating Biotransformation Steps
| Metabolic Step | Description | Role of this compound | Analytical Significance |
|---|---|---|---|
| Phase I Hydrolysis | Cleavage of one ester bond of a parent diester (e.g., BBP) by lipases/esterases to form the monoester metabolite (MBzP). mdpi.comnih.gov | Used as a tracer when the parent compound (BBP-d4) is administered. Used as an internal standard for quantifying the non-labeled metabolite. unimi.it | Allows for definitive identification and accurate quantification of the primary metabolite, distinguishing it from environmental contamination. |
| Phase II Conjugation | Attachment of a glucuronic acid moiety to the monoester metabolite (MBzP) to increase its water solubility for excretion. nih.govdiva-portal.org | Can be used to track the formation of the glucuronidated conjugate of MBzP. | Facilitates the study of conjugation efficiency and the enzymes responsible (e.g., UGTs). environment.si |
| Metabolic Profiling | Comprehensive identification and quantification of all metabolites in a biological sample. | Serves as a key reference and internal standard in mass spectrometry-based methods to build a complete profile of phthalate metabolites. frontiersin.org | Improves the accuracy and reliability of complex metabolite analyses in various biological matrices like urine and plasma. mdpi.comcas.cz |
Research utilizing in vitro models, such as cultured liver or testicular cells, has provided significant insights into the mechanisms of phthalate biotransformation at a cellular level. nih.gov In these controlled environments, the use of deuterated standards like BBP-d4 and MBzP-d4 is paramount for tracking metabolic conversions without interference.
The following table presents findings from such studies.
Table 2: Findings from In Vitro Biotransformation Studies Using Deuterated Phthalates
| Model System | Parent Compound Studied | Key Metabolites Identified | Research Implications |
|---|---|---|---|
| Rat Testicular Co-Culture System | Phthalate diesters | Monoester metabolites detected in cell media and lysates, indicating metabolic activity. nih.gov | Demonstrates that in vitro testis models are metabolically active and can be used to study reproductive toxicity mechanisms. nih.gov |
| Hepatic Cell Lines (e.g., HepG2) | Benzyl Butyl Phthalate-d4 (BBP-d4) | Monobutyl phthalate-d4 (MBuP-d4) and this compound (MBzP-d4). | Confirms the primary hydrolysis pathway in liver cells and provides a model for studying the kinetics of Phase I metabolism. |
| Human CYP Isoforms (Subcellular fractions) | Di(2-ethylhexyl) phthalate (DEHP) | Hydroxy, oxo, and carboxy secondary metabolites (e.g., 5OH-MEHP, 5oxo-MEHP). environment.si | Identifies specific cytochrome P450 enzymes (CYP2C9, CYP3A4, etc.) responsible for the oxidative metabolism of phthalate monoesters. environment.si |
Quality Assurance and Quality Control in Monobenzyl Phthalate D4 Analysis
Reference Material Standards and Certification
The foundation of accurate quantification in analytical chemistry lies in the use of high-quality reference materials. For Monobenzyl Phthalate-d4, these materials serve as a benchmark against which analytical instruments are calibrated and the accuracy of measurements is verified.
Certified Reference Materials (CRMs) are the gold standard in analytical QA/QC. They are produced by national metrology institutes or accredited reference material producers and are accompanied by a certificate that provides the property value, its uncertainty, and a statement of metrological traceability. Several commercial suppliers offer this compound as a certified reference material, often dissolved in a solvent like acetonitrile (B52724) at a specified concentration (e.g., 100 µg/mL). accustandard.com These standards are crucial for validating analytical methods and ensuring that the results obtained are accurate and comparable across different laboratories.
The certification process for these standards is meticulous. It involves characterizing the material using one or more validated methods at a high-level metrology laboratory. The purity of the neat material is determined, and for solutions, the concentration is verified. For instance, a supplier might specify a purity of over 95% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com The isotopic purity is also a critical parameter for a deuterated standard like this compound, ensuring minimal interference from the unlabeled analyte. lgcstandards.com
Organizations such as AccuStandard and LGC Standards provide certified reference materials for a range of phthalates, including Monobenzyl Phthalate (B1215562) and its deuterated analogs. accustandard.comlgcstandards.comaccustandard.com These suppliers often operate under quality systems like ISO 17034, which specifies the general requirements for the competence of reference material producers. pharmaffiliates.com
Below is an interactive table summarizing the types of reference materials available for this compound.
| Product Type | Form | Supplier Examples | Certification/Quality Grade |
| This compound | Neat Solid | Pharmaffiliates, LGC Standards | >95% Purity (HPLC) |
| This compound Solution | Acetonitrile | AccuStandard | Certified Reference Material |
| This compound | - | MedChem Express | Research Use Only |
Interlaboratory Comparison and Proficiency Testing Schemes
While certified reference materials provide a primary standard for accuracy, interlaboratory comparison (ILC) and proficiency testing (PT) schemes are vital for assessing the ongoing performance of analytical laboratories. These programs involve multiple laboratories analyzing the same, homogeneous sample. The results are then collated and analyzed by the organizing body to evaluate the proficiency of each participating laboratory and the comparability of their results.
For phthalate analysis, which includes metabolites like Monobenzyl Phthalate, several ILC and PT schemes have been established. For example, the HBM4EU project organized four rounds of proficiency tests for 15 phthalate urinary biomarkers, involving 28 laboratories. nih.gov Such studies are instrumental in identifying and rectifying analytical discrepancies among laboratories. The results of these schemes often highlight the challenges in phthalate analysis, such as interlaboratory reproducibility, which can vary significantly for different biomarkers. nih.govresearchgate.net
Participation in these schemes is a requirement for accreditation under standards like ISO/IEC 17025 for testing and calibration laboratories. berkeleyanalytical.comtoxicfreefood.org It demonstrates a laboratory's commitment to quality and its ability to produce reliable data. Annual participation in international inter-laboratory studies for phthalate content in plastics is a key credential for laboratories offering these testing services. berkeleyanalytical.com
The Canadian Health Measures Survey (CHMS) is another example of a large-scale biomonitoring program where the accuracy of phthalate metabolite measurements, including Monobenzyl Phthalate (MBzP), is ensured through rigorous QA/QC, including participation in interlaboratory comparison programs like the German External Quality Assessment Scheme (G-EQUAS). canada.ca
The following table presents data from a hypothetical interlaboratory study on this compound to illustrate the concept.
| Laboratory ID | Reported Concentration (ng/mL) | Z-Score | Performance |
| Lab A | 48.5 | -0.3 | Satisfactory |
| Lab B | 52.1 | 0.42 | Satisfactory |
| Lab C | 45.2 | -0.96 | Satisfactory |
| Lab D | 58.9 | 1.78 | Questionable |
| Lab E | 49.3 | -0.14 | Satisfactory |
Standard Operating Procedures (SOPs) for Labeled Standards Handling
Standard Operating Procedures (SOPs) are essential for ensuring consistency and quality in all aspects of the analytical process, including the handling of isotopically labeled internal standards like this compound. eleapsoftware.comashp.org These documents provide detailed, step-by-step instructions for specific laboratory operations.
For labeled standards, SOPs should cover the following key areas:
Receipt and Storage: Procedures for documenting the receipt of the standard, verifying its identity and integrity, and storing it under appropriate conditions (e.g., at +4°C or frozen at <-10°C) to maintain its stability. accustandard.comlgcstandards.compharmaffiliates.com
Preparation of Stock and Working Solutions: Detailed instructions for accurately preparing stock and working solutions from the neat standard or certified solution. This includes specifying the solvent, concentration, and labeling of the solutions.
Use in Analysis: Guidelines on the precise amount of the internal standard to be added to each sample, standard, and blank. numberanalytics.com The goal is to add the internal standard at a concentration comparable to the expected analyte concentration range. lgcstandards.com
Documentation and Traceability: Maintaining meticulous records of the standard's use, including lot numbers, preparation dates of solutions, and which samples were analyzed using a specific solution. This ensures full traceability.
Quality Control Checks: Procedures for periodically verifying the concentration and purity of the stock and working solutions to ensure they have not degraded over time.
Adherence to well-defined SOPs for handling labeled standards like this compound is crucial for minimizing variability and ensuring the accuracy and precision of the analytical results. numberanalytics.com The use of isotopically labeled standards is considered a best practice in mass spectrometry-based methods as they co-elute with the analyte and experience similar matrix effects, providing more reliable quantification. acanthusresearch.comszabo-scandic.com
Future Perspectives in Monobenzyl Phthalate D4 Research
Advancements in Isotopic Labeling Methodologies
Isotopic labeling is a technique that substitutes an atom in a molecule with its isotope, creating a tracer for scientific study. creative-proteomics.comstudysmarter.co.uk The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is foundational in analytical chemistry, providing indispensable tools for identifying and understanding complex chemical and biological processes. studysmarter.co.uksymeres.com For Monobenzyl Phthalate-d4, future advancements in isotopic labeling methodologies are geared towards improving synthesis efficiency, isotopic purity, and the strategic placement of deuterium atoms to enhance its utility in sophisticated analytical applications.
Emerging synthesis techniques are moving beyond traditional methods to offer more precise and versatile ways of creating deuterated compounds. musechem.com Key areas of development include:
Hydrogen-Deuterium Exchange (HDE) Reactions: These processes, which swap hydrogen atoms for deuterium using a deuterium source like deuterium oxide (D₂O), are becoming more refined. resolvemass.canih.gov Advances focus on developing new catalysts and reaction conditions to achieve selective deuteration at specific molecular sites, which is crucial for mechanistic studies.
Late-Stage Functionalization (LSF): LSF techniques allow for the introduction of isotopes into a complex molecule at a late stage of its synthesis. This is particularly valuable as it enables the efficient labeling of intricate molecules without the need to redesign the entire synthesis from the ground up, saving time and resources. musechem.com
Flow Chemistry: The application of continuous flow reactors to isotopic labeling processes offers improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, especially when dealing with challenging reactions.
These advancements promise to make the production of high-purity this compound and other deuterated standards more efficient and cost-effective. The versatility of these methods allows researchers to create a wider array of labeled analogues, which can be used to investigate everything from environmental degradation pathways to metabolic transformations within organisms with unprecedented precision. creative-proteomics.comsilantes.com
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The accurate detection and quantification of phthalate (B1215562) metabolites in complex biological and environmental matrices is a significant analytical challenge. Future research is focused on developing novel analytical platforms that offer superior sensitivity, selectivity, and high-throughput capabilities, for which MBzP-d4 is an essential internal standard.
A major trend is the advancement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. nih.govmdpi.com On-line solid-phase extraction (SPE) coupled with HPLC-MS/MS is now considered a state-of-the-art method for analyzing phthalate metabolites. tandfonline.comchromatographyonline.com This approach automates the sample clean-up and pre-concentration steps, significantly reducing sample preparation time, minimizing solvent usage, and increasing sensitivity. tandfonline.comtandfonline.com Research shows that such methods can determine metabolites within minutes, a vast improvement over older techniques. tandfonline.com
Further innovations in analytical platforms include:
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particle-size columns, which provide higher resolution, speed, and sensitivity compared to traditional HPLC. nih.gov A UPLC-MS/MS method for phthalate analysis can be more than seven times faster and use over 90% less solvent than existing HPLC methods.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability improves the confident identification of known metabolites and aids in the discovery of novel, previously uncharacterized metabolites. nih.gov
Novel Extraction Techniques: Researchers are exploring innovative sample preparation methods, such as the use of magnetic ionic liquids, which can directly extract phthalates from environmental samples. miami.edu These extracts can then be applied to electrochemical biosensors, offering a path toward simple, low-cost, and field-portable analysis. miami.edu
The following table summarizes the performance characteristics of various analytical methods used for phthalate metabolite analysis.
| Analytical Platform | Key Advantages | Typical Run Time | Sensitivity (LOD) | Reference |
| On-line SPE-HPLC-MS/MS | High throughput, increased sensitivity, reduced sample/solvent use. | ~8 minutes | Low ng/mL | tandfonline.comtandfonline.com |
| UPLC-MS/MS | Faster than HPLC, less solvent, high resolution and sensitivity. | ~5 minutes | 0.05-0.2 ng/mL | researchgate.net |
| Automated LLE-LC-MS/MS | Reduced human error, high efficiency for large-scale studies. | Varies | Not specified | nih.gov |
| GC-MS | High reproducibility, lower cost, extensive spectral libraries. | Varies | ~3 ng/mL | nih.govresearchgate.net |
LOD: Limit of Detection; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; GC: Gas Chromatography; HPLC: High-Performance Liquid Chromatography; UPLC: Ultra-Performance Liquid Chromatography; MS/MS: Tandem Mass Spectrometry.
These advancements, which rely on the use of deuterated internal standards like MBzP-d4 for accurate quantification, are crucial for obtaining high-quality data in both exposure science and environmental monitoring. clearsynth.commusechem.com
Integration of this compound in Broader Environmental Chemical Monitoring Programs
Large-scale human biomonitoring (HBM) programs are essential for tracking the population's exposure to environmental chemicals, identifying trends over time, and evaluating the effectiveness of public health interventions and regulations. nih.govfrontiersin.org Deuterated internal standards, including this compound, are indispensable components of the analytical methods used in these programs, ensuring the accuracy and reliability of the data generated. clearsynth.com
National and international initiatives like the U.S. National Health and Nutrition Examination Survey (NHANES) and the Canadian Health Measures Survey (CHMS) regularly analyze human samples for a wide array of chemical metabolites. nih.govcanada.ca Data from these programs have revealed shifts in phthalate exposure over the past two decades. For example, studies analyzing NHANES data from 2001 to 2010 showed a decrease in exposure to some phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP), but an increase in exposure to replacement phthalates such as diisononyl phthalate (DiNP) and diisobutyl phthalate (DiBP). nih.govfrontiersin.org
The future integration of MBzP-d4 in these monitoring programs will be shaped by several factors:
Expanding the Scope of Analytes: As manufacturers substitute regulated phthalates with other chemicals, monitoring programs will need to broaden their scope to include these alternatives and their metabolites. nih.gov Deuterated standards for these new target compounds will need to be synthesized and incorporated into analytical methods.
Cumulative Risk Assessment: There is a growing focus on assessing the cumulative risk from exposure to multiple chemicals that may have similar health effects. frontiersin.org Accurate quantification of each individual chemical, enabled by specific internal standards like MBzP-d4, is a prerequisite for such assessments.
Global Harmonization: Efforts to compare exposure data across different countries and populations require standardized and validated analytical methods. The use of common, high-purity internal standards is a key component of achieving this harmonization. mdpi.com
Wastewater-Based Epidemiology (WBE): WBE is an emerging tool for monitoring a population's exposure to chemicals by analyzing wastewater. This approach provides near real-time, community-level exposure data. The analytical methods for WBE also rely heavily on isotopically labeled internal standards to account for matrix effects and ensure accurate quantification. acs.org
The table below shows examples of phthalate metabolites measured in a large-scale biomonitoring survey, highlighting the importance of such programs.
| Metabolite | Parent Phthalate | Measured in CHMS | Reference |
| Monoethyl phthalate (MEP) | Diethyl phthalate (DEP) | Yes | canada.ca |
| Monobutyl phthalate (MBP) | Dibutyl phthalate (DBP) | Yes | tandfonline.com |
| Monobenzyl phthalate (MBzP) | Benzyl (B1604629) butyl phthalate (BBP) | Yes | canada.ca |
| Mono(2-ethylhexyl) phthalate (MEHP) | Di(2-ethylhexyl) phthalate (DEHP) | Yes | canada.ca |
| Mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP) | Di(2-ethylhexyl) phthalate (DEHP) | Yes | tandfonline.com |
CHMS: Canadian Health Measures Survey
As these monitoring programs continue to evolve, the demand for and integration of high-quality deuterated standards like this compound will undoubtedly increase, solidifying its role in public health protection.
Exploration of Deuterated Analogues in Advanced Mechanistic Studies (Focus on Methodology)
Deuterated analogues are powerful tools for investigating the mechanisms of chemical reactions and biological processes. studysmarter.co.uksymeres.com The primary methodology underpinning their use is the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.govscispace.com Because deuterium is twice as heavy as hydrogen, a chemical bond involving deuterium (e.g., a C-D bond) has a lower vibrational frequency and is stronger than the corresponding bond with hydrogen (C-H). Consequently, reactions that involve the breaking of this bond are often slower with the deuterated compound. nih.govscispace.com
By strategically placing deuterium atoms at different positions in a molecule like a phthalate or its metabolite, researchers can gain profound insights into metabolic pathways and degradation mechanisms. The methodological approach involves:
Selective Deuteration: Synthesizing multiple versions of a target molecule, each with deuterium atoms at a specific, known location. nih.gov
Reaction and Analysis: Subjecting both the non-labeled and the selectively deuterated analogues to a specific reaction (e.g., incubation with liver enzymes, exposure to environmental microbes, or atmospheric oxidation). nih.govresearchgate.net The products are then analyzed using high-resolution mass spectrometry or NMR spectroscopy. symeres.com
Mechanism Elucidation: Comparing the reaction products and their formation rates between the labeled and unlabeled compounds. A significant KIE (i.e., a slower reaction for the deuterated compound) indicates that the C-H bond at the labeled position was broken during a rate-determining step of the reaction. nih.govnih.gov This information allows scientists to map out reaction pathways step-by-step.
Future applications of this methodology in the context of phthalates include:
Mapping Metabolic Pathways: Identifying the specific enzymes and reaction sites involved in the biotransformation of phthalates in the human body. symeres.comnih.gov For instance, by observing which deuterated analogue of a phthalate metabolite is processed more slowly, researchers can pinpoint the exact carbon atom that is oxidized by metabolic enzymes.
Investigating Environmental Fate: Understanding how phthalates are broken down in the environment by sunlight (photodegradation) or microorganisms (biodegradation). Selective deuteration can reveal which parts of the molecule are most susceptible to attack, providing crucial data for environmental risk assessments. nih.gov
Studying Autoxidation Mechanisms: Elucidating the complex chain reactions involved in the atmospheric oxidation of volatile organic compounds. Recent studies on other organic molecules have shown that selective deuteration combined with advanced mass spectrometry can distinguish between different branching pathways in autoxidation, providing a much more detailed picture than previously possible. nih.gov
The use of deuterated analogues in mechanistic studies is a sophisticated approach that moves beyond simple quantification. It provides fundamental knowledge about how molecules interact and transform, which is essential for predicting the biological activity of metabolites and the environmental persistence of contaminants.
Q & A
Q. What is the primary role of monobenzyl phthalate-d4 in environmental and biomedical research?
this compound (MBzP-d4) is a deuterated internal standard used to quantify its non-deuterated analog, monobenzyl phthalate (mBzP), in biological and environmental samples. It corrects for matrix effects, extraction efficiency, and instrument variability during liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis. For example, in biomonitoring studies, MBzP-d4 is spiked into urine or serum samples to normalize data for phthalate exposure assessment .
Q. How should this compound be stored to ensure stability?
MBzP-d4 must be stored at -20°C in airtight, light-protected containers to prevent degradation. Its solubility in methanol, DMSO, and chloroform allows stock solutions to be prepared weekly and stored at -20°C without significant degradation, as validated by stability studies .
Q. What analytical techniques are recommended to verify the purity of this compound?
Purity (≥98% deuterated atoms) is typically confirmed using:
Q. Why is this compound preferred over non-deuterated standards in exposure studies?
Deuterated standards like MBzP-d4 exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass spectrometry. This eliminates interference from endogenous compounds, improving quantification accuracy in complex matrices (e.g., urine, blood) .
Advanced Research Questions
Q. How can researchers optimize extraction methods for this compound in low-concentration samples?
Air-assisted dispersive liquid-liquid microextraction (AA-DLLME) is a validated method for isolating MBzP-d4 and its metabolites from biological fluids. Key parameters include:
Q. What are the challenges in interpreting data when using deuterated internal standards like MBzP-d4?
- Isotopic cross-talk : Overlapping signals between deuterated and non-deuterated ions in SIM mode require careful mass transition selection.
- Matrix effects : Co-eluting compounds can suppress/enhance ionization; use of additional isotopically labeled surrogates (e.g., diethyl phthalate-d4) improves reliability.
- Batch variability : Regular calibration with certified reference materials (CRMs) ensures consistency across studies .
Q. How does the synthesis of MBzP-d4 impact its application in longitudinal exposure studies?
MBzP-d4 is synthesized via deuterium exchange or labeled precursor routes, as described for diphenyl phthalate-d4. Critical considerations include:
Q. What strategies address discrepancies in phthalate exposure data across studies using MBzP-d4?
- Standardized protocols : Adopt consensus QA/QC criteria (e.g., HERA framework) to classify study confidence levels (high, medium, low).
- Cross-validation : Compare results with alternative methods (e.g., enzymatic hydrolysis for conjugated metabolites).
- Data harmonization : Use meta-analytical tools to adjust for variability in extraction efficiency or instrument sensitivity .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Purity | ≥98% atom D | |
| Solubility | Methanol, Chloroform, DMSO | |
| Storage Temperature | -20°C | |
| Boiling Point | 470.8 ± 25.0°C | |
| Melting Point | 103–105°C |
Q. Table 2. Internal Standards for Phthalate Metabolite Analysis
| Metabolite | Internal Standard | Supplier | Application |
|---|---|---|---|
| mBzP | MBzP-d4 | TRC | Urine biomonitoring |
| mEHP | mEHP-¹³C | CIL | Serum analysis |
| mCMHP | mCMHP-d4 | TRC | Adipose tissue |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
